molecular formula C27H28ClN3O3 B2893334 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide CAS No. 896353-74-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2893334
CAS No.: 896353-74-5
M. Wt: 477.99
InChI Key: XEUFAWDLJBPJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring three key moieties:

  • A 4-phenylpiperazine fragment, a common pharmacophore in ligands targeting dopamine, serotonin, or sigma receptors .
  • A 2-(4-chlorophenyl)acetamide group, which may influence receptor binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O3/c28-22-9-6-20(7-10-22)16-27(32)29-18-24(21-8-11-25-26(17-21)34-19-33-25)31-14-12-30(13-15-31)23-4-2-1-3-5-23/h1-11,17,24H,12-16,18-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUFAWDLJBPJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and neuropharmacological effects. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C21H27ClN2O3
Molecular Weight: 372.91 g/mol
CAS Registry Number: 88660-10-0

The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a chlorophenyl acetamide group, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds with similar structures have shown significant antitumor activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound 5HCT1161.54
Compound 5MCF74.52

The mechanisms of action include inhibition of epidermal growth factor receptor (EGFR) signaling pathways, induction of apoptosis via mitochondrial pathways (increased Bax and decreased Bcl-2 levels), and cell cycle arrest . Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in cancer progression.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may contribute to anxiolytic and antidepressant effects .

Case Studies and Research Findings

  • Antitumor Efficacy in Preclinical Models:
    A study reported that a related benzo[d][1,3]dioxole compound exhibited a potent inhibitory effect on tumor growth in xenograft models. The compound was shown to significantly reduce tumor volume compared to controls, supporting its potential as an anticancer agent .
  • Mechanistic Insights:
    Research has indicated that compounds similar to this compound can induce apoptosis through the activation of caspases and modulation of apoptotic proteins .
  • Pharmacokinetic Studies:
    Pharmacokinetic evaluations have demonstrated favorable absorption and distribution characteristics for related compounds, suggesting good bioavailability and therapeutic potential in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide

  • Structural Similarities :
    • Shares the 4-phenylpiperazine moiety and acetamide backbone.
    • Contains a halogenated aryl group (2-chloro-5-trifluoromethylphenyl).
  • Key Differences :
    • Lacks the benzo[d][1,3]dioxol group, reducing lipophilicity compared to the target compound.
    • The trifluoromethyl group may enhance metabolic stability but could alter receptor selectivity.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structural Similarities :
    • Includes a piperazine ring and substituted acetamide.
  • Key Differences: The piperazine is sulfonylated (4-methylbenzenesulfonyl), which increases polarity and may reduce blood-brain barrier penetration.

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

  • Structural Similarities :
    • Contains the benzo[d][1,3]dioxol group and acetamide core.
  • Key Differences: The acetamide is linked to a pyridinone ring with a fluorobenzyloxy substituent, suggesting divergent biological targets (e.g., kinase inhibition vs. receptor modulation). The hydroxymethyl group introduces hydrogen-bonding capacity absent in the target compound.

2-(4-Chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide

  • Structural Similarities: Shares the 4-phenylpiperazine and ethyl linker. Includes a 4-chlorophenyl group (as phenoxy instead of acetamide).
  • Key Differences: The phenoxy ether linkage may reduce rotational freedom compared to the target’s acetamide.

Pharmacological Implications (Based on Structural Analogues)

  • Receptor Binding : The 4-phenylpiperazine group suggests affinity for dopamine D3 or serotonin receptors, as seen in related compounds .
  • Antimicrobial Potential: Benzodioxol-containing analogues in exhibit antibacterial activity, hinting at possible applications for the target compound .
  • Metabolic Stability : The 4-chlorophenyl group may slow oxidative metabolism compared to fluorinated or methylated derivatives .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

The synthesis typically involves multi-step reactions, including the formation of heterocyclic cores (e.g., oxadiazole, thiazole) and coupling of moieties like benzo[d][1,3]dioxol-5-yl and 4-phenylpiperazine. Key steps include:

  • Reagent selection : Use of bases (triethylamine) and solvents (DMF, dichloromethane) to facilitate bond formation .
  • Temperature control : Maintaining inert atmospheres and specific temperatures (e.g., 60–80°C) to minimize side reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC for real-time purity assessment .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR) : To resolve proton and carbon environments, particularly for distinguishing stereoisomers or tautomers .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To ensure ≥95% purity and detect trace impurities .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition assays : Measure IC50 values against targets like lipoxygenase or kinases using spectrophotometric methods .
  • Antimicrobial testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve efficacy?

  • Substituent variation : Modify the 4-chlorophenyl or piperazine groups to evaluate effects on target binding .
  • Comparative activity analysis : Test analogs with altered heterocyclic cores (e.g., oxadiazole vs. thiazole) .
  • Computational docking : Use tools like AutoDock to predict binding affinities and guide synthetic prioritization .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR techniques : Employ COSY, NOESY, or HSQC to clarify ambiguous proton-carbon correlations .
  • X-ray crystallography : Resolve absolute configuration if crystallizable .
  • Isotopic labeling : Use deuterated solvents to eliminate signal overlap in complex spectra .

Q. What strategies address discrepancies between in vitro and in vivo activity?

  • Pharmacokinetic (PK) studies : Assess bioavailability, metabolism, and half-life using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive derivatives .
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability .

Q. What methods elucidate the mechanism of enzyme inhibition?

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to the enzyme’s active site .
  • Mutagenesis assays : Identify critical amino acid residues by comparing wild-type and mutant enzyme activities .

Q. How is compound stability evaluated under varying storage conditions?

  • Stress testing : Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation via HPLC .
  • Accelerated stability studies : Monitor purity over 1–3 months at elevated temperatures to predict shelf life .

Q. How is selectivity against off-target receptors assessed?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone) to measure affinity for related GPCRs .
  • Panel screening : Test activity across a broad range of enzymes/receptors (e.g., CEREP panels) .

Q. What computational approaches validate target interactions?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.